molecular formula C10H8 B080298 (But-3-en-1-yn-1-yl)benzene CAS No. 13633-26-6

(But-3-en-1-yn-1-yl)benzene

Cat. No. B080298
CAS RN: 13633-26-6
M. Wt: 128.17 g/mol
InChI Key: GDELZQKEFMWYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(But-3-en-1-yn-1-yl)benzene, commonly known as phenylbutadiyne, is a chemical compound that belongs to the family of alkynes. It is a colorless liquid that is soluble in organic solvents and is mainly used in scientific research.

Mechanism Of Action

Phenylbutadiyne acts as an inhibitor of protein-protein interactions by binding to the protein surface and disrupting the interaction between two proteins. It has been shown to inhibit the binding of various proteins such as tumor necrosis factor-alpha, interleukin-1beta, and nuclear factor-kappaB.

Biochemical And Physiological Effects

Phenylbutadiyne has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, phenylbutadiyne has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Phenylbutadiyne is a potent inhibitor of protein-protein interactions and has been used in a wide range of scientific research. However, it has been shown to be toxic to cells at high concentrations and can cause cell death. Additionally, it is a reactive compound and can react with other molecules in the cell, which can affect the results of experiments.

Future Directions

There are several future directions for the use of phenylbutadiyne in scientific research. One direction is the development of novel materials using phenylbutadiyne as a building block. Another direction is the use of phenylbutadiyne as a fluorescent probe to study protein-lipid interactions. Additionally, the development of new derivatives of phenylbutadiyne with improved properties is an area of active research.
Conclusion
Phenylbutadiyne is a potent inhibitor of protein-protein interactions that has been widely used in scientific research. It has anti-inflammatory and anti-tumor effects and has been shown to have neuroprotective effects. While it has advantages for lab experiments, it can be toxic to cells at high concentrations and can react with other molecules in the cell. There are several future directions for the use of phenylbutadiyne in scientific research, including the development of novel materials, the use as a fluorescent probe, and the development of new derivatives with improved properties.

Synthesis Methods

Phenylbutadiyne can be synthesized by the reaction of phenylacetylene with butadiene in the presence of a palladium catalyst. The reaction takes place at high temperature and pressure and yields phenylbutadiyne as the main product.

Scientific Research Applications

Phenylbutadiyne is widely used in scientific research for its unique properties. It is a potent inhibitor of protein-protein interactions and has been used to study the function of various proteins. It has also been used in the synthesis of novel materials such as polymers and dendrimers. Additionally, phenylbutadiyne has been used as a fluorescent probe to study the interactions between proteins and lipids.

properties

CAS RN

13633-26-6

Product Name

(But-3-en-1-yn-1-yl)benzene

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

but-3-en-1-ynylbenzene

InChI

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1H2

InChI Key

GDELZQKEFMWYKA-UHFFFAOYSA-N

SMILES

C=CC#CC1=CC=CC=C1

Canonical SMILES

C=CC#CC1=CC=CC=C1

synonyms

Benzene, 3-buten-1-ynyl- (9CI)

Origin of Product

United States

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